molecular formula C16H21NO3 B2898860 N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide CAS No. 1904190-96-0

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide

Cat. No.: B2898860
CAS No.: 1904190-96-0
M. Wt: 275.348
InChI Key: CVVWKQQQLDDKNI-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide is a complex organic compound that features both an indene and a tetrahydropyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the formation of the tetrahydropyran ring. The final step involves the coupling of these two moieties under specific reaction conditions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural properties make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indene derivatives: These share the indene ring system and have similar chemical properties.

    Tetrahydropyran derivatives: These compounds feature the tetrahydropyran ring and can undergo similar chemical reactions.

Uniqueness

What sets N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]oxane-4-carboxamide apart is the combination of both the indene and tetrahydropyran rings in a single molecule. This unique structure provides distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(12-5-7-20-8-6-12)17-11-16(19)9-13-3-1-2-4-14(13)10-16/h1-4,12,19H,5-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVWKQQQLDDKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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